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molecular formula C12H9N3O2 B1375585 methyl 5-(2-cyanophenyl)-1H-pyrazole-3-carboxylate CAS No. 1035235-09-6

methyl 5-(2-cyanophenyl)-1H-pyrazole-3-carboxylate

Cat. No. B1375585
M. Wt: 227.22 g/mol
InChI Key: KIHGIEBTMSZERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07795249B2

Procedure details

A mixture of methyl 5-(2-bromophenyl)-1H-pyrazole-5-carboxylate (0.225 g, 0.000800 mol) and copper cyanide (0.093 g, 0.0010 mol) in NMP (10 mL) was subjected to MWI at 170° C. for 20 min. The reaction mixture was diluted with EtOAc and filtered. The filtrate was evaporated to give methyl 3-(2-cyanophenyl)-1H-pyrazole-5-carboxylate (0.178 g, 98%) which was used without purification. LCMS: (AA) ES+ 228.1, ES-226.2.
Name
methyl 5-(2-bromophenyl)-1H-pyrazole-5-carboxylate
Quantity
0.225 g
Type
reactant
Reaction Step One
Quantity
0.093 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1(C(OC)=O)[NH:12][NH:11][CH:10]=[CH:9]1.[Cu]([C:20]#[N:21])C#N.C[CH2:23][O:24][C:25](C)=[O:26]>CN1C(=O)CCC1>[C:20]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:9]=[C:10]([C:25]([O:24][CH3:23])=[O:26])[NH:11][N:12]=1)#[N:21]

Inputs

Step One
Name
methyl 5-(2-bromophenyl)-1H-pyrazole-5-carboxylate
Quantity
0.225 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C1(C=CNN1)C(=O)OC
Name
Quantity
0.093 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(#N)C1=C(C=CC=C1)C1=NNC(=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.178 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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